molecular formula C12H14N4 B8324521 3-(2-(Dimethylamino)-5-pyrimidyl)aniline

3-(2-(Dimethylamino)-5-pyrimidyl)aniline

Cat. No. B8324521
M. Wt: 214.27 g/mol
InChI Key: GFANQAYLAJNBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05902813

Procedure details

2h is acetylated as described for 2g in Example 5 to yield 2i. Mp 183-188° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[C:3]1[N:8]=[CH:7][C:6]([C:9]2[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=2)[NH2:12])=[CH:5][N:4]=1.[C:17](NC1C=CC=C(C2C=CC=CN=2)C=1)(=[O:19])[CH3:18]>>[C:17]([NH:12][C:11]1[CH:13]=[CH:14][CH:15]=[C:9]([C:6]2[CH:7]=[N:8][C:3]([N:2]([CH3:16])[CH3:1])=[N:4][CH:5]=2)[CH:10]=1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=NC=C(C=N1)C=1C=C(N)C=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC(=CC=C1)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC(=CC=C1)C=1C=NC(=NC1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.